

physicochemical properties of 3-(4'-Methylbenzylidene)camphor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4'-Methylbenzylidene)camphor

Cat. No.: B1202831

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(4'-Methylbenzylidene)camphor**

Introduction

3-(4'-Methylbenzylidene)camphor (4-MBC), also known as enzacamene, is an organic chemical compound derived from camphor.^{[1][2]} It functions primarily as a UV-B filter, absorbing ultraviolet radiation in the wavelength range of approximately 290 to 320 nm, with a peak absorbance at 301 nm.^{[3][4][5]} Due to this property, it has been widely used in the cosmetics industry in products such as sunscreens, lotions, and lip balms to protect the skin from sun damage.^{[3][6]} The compound is synthesized industrially through the condensation of camphor and 4-methylbenzaldehyde under basic conditions.^[6] While an effective UV-B absorber, 4-MBC has come under scrutiny for its potential as an endocrine disruptor, specifically for exhibiting estrogenic activity.^{[7][8]} This has led to regulatory restrictions on its use in some regions.^{[4][9]} This document provides a comprehensive overview of the core physicochemical properties of **3-(4'-Methylbenzylidene)camphor**, along with relevant experimental protocols and diagrams illustrating its mechanism and analysis.

Physicochemical Properties

3-(4'-Methylbenzylidene)camphor is a white to off-white or yellowish crystalline solid with a weak, camphor-like odor.^{[6][10][11]} It is typically produced as a mixture of E and Z isomers.^[11] The compound is stable under normal conditions but can be sensitive to light and heat.^{[9][10]}

Quantitative Data Summary

The key physicochemical properties of **3-(4'-Methylbenzylidene)camphor** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(3E)-1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one	[1] [2]
Synonyms	4-Methylbenzylidene camphor, Enzacamene, Eusolex 6300, Parsol 5000	[3] [6] [8]
CAS Number	36861-47-9, 38102-62-4	[1] [10] [11]
EC Number	253-242-6	[1] [11]
Molecular Formula	C ₁₈ H ₂₂ O	[1] [9] [12]
Molecular Weight	254.37 g/mol	[1] [10] [12]
Physical Form	White to off-white crystalline solid/powder.	[1] [6] [10]
Melting Point	66-69 °C (151-156 °F)	[1] [3] [6]
Boiling Point	198-200 °C; 371.9 °C at 760 mmHg	[3] [6] [13]
Density	1.064 ± 0.06 g/cm ³ (Predicted)	[3] [6] [8]
Flash Point	>100 °C (>212 °F); 168.9 °C	[6] [10]
UV Absorption (λ _{max})	297-301 nm	[3] [5] [14]
Water Solubility	Insoluble / Partly miscible (0.00013 g/100 ml at 20 °C).	[1] [9] [10]
Organic Solvent Solubility	Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), acetone, and benzene.	[3] [9] [15]

Experimental Protocols & Methodologies

The characterization and quantification of **3-(4'-Methylbenzylidene)camphor** and its metabolites rely on a range of analytical techniques.

Synthesis and Purification

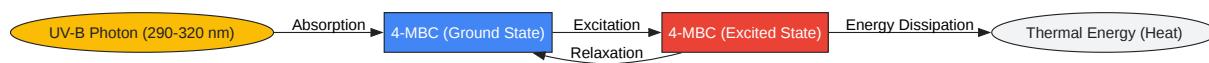
- Synthesis: 4-MBC is commercially produced via the condensation reaction of camphor and 4-methylbenzaldehyde. This reaction is typically carried out under basic conditions.[\[6\]](#)
- Purification: Following synthesis, the product can be purified using techniques such as chromatography on silica gel to yield a high-purity crystalline solid.[\[14\]](#)

Structural and Purity Analysis

The identity and purity of 4-MBC are confirmed using a combination of spectroscopic and chromatographic methods.[\[11\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra are used to confirm the molecular structure of the compound. For the related compound camphor, characteristic ^1H signals for the methyl groups appear as singlets between 0.8 and 1.0 ppm. [\[16\]](#)[\[17\]](#) For 4-MBC, additional signals corresponding to the methylbenzylidene group would be present in the aromatic and vinylic regions of the spectrum.[\[11\]](#)[\[18\]](#)
- Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The spectrum of 4-MBC would show characteristic absorptions for the C=O group of the ketone, C=C bonds of the aromatic ring and the benzylidene moiety, and C-H bonds of the aliphatic and aromatic parts of the molecule.[\[11\]](#)[\[19\]](#)
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.[\[11\]](#)[\[20\]](#)
- Purity Assessment: The purity of commercial preparations is often determined by Gas Chromatography (GC) and is typically above 99%.[\[11\]](#)[\[12\]](#)

Quantification in Biological and Environmental Matrices

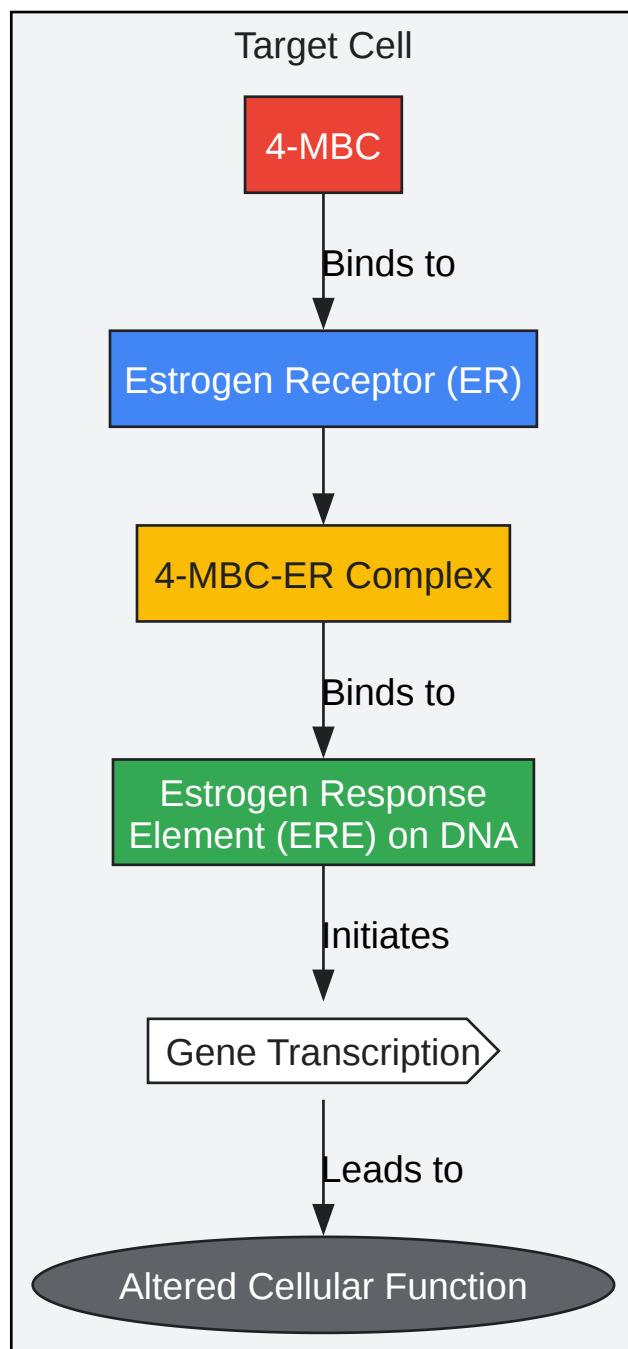

Due to concerns about systemic absorption and environmental presence, methods have been developed to detect 4-MBC and its metabolites in various samples.

- **Sample Preparation:** For biological samples like urine or semen, an initial step of enzymatic hydrolysis is often required to cleave phase II conjugates.[21][22] This is typically followed by a protein precipitation step and subsequent purification and concentration using Solid-Phase Extraction (SPE).[21][23]
- **Analytical Determination:** The quantification of 4-MBC and its primary metabolites, such as 3-(4-carboxybenzylidene)camphor (cx-MBC), is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS).[7][21][22] This technique provides the high selectivity and sensitivity required to detect the low concentrations present in these complex matrices.[22][24]

Visualizations: Pathways and Workflows

Mechanism of UV-B Absorption

As a UV-B filter, **3-(4'-Methylbenzylidene)camphor** protects the skin by absorbing high-energy UV radiation and dissipating it as less harmful thermal energy. This process involves the excitation of electrons within the molecule's chromophore.

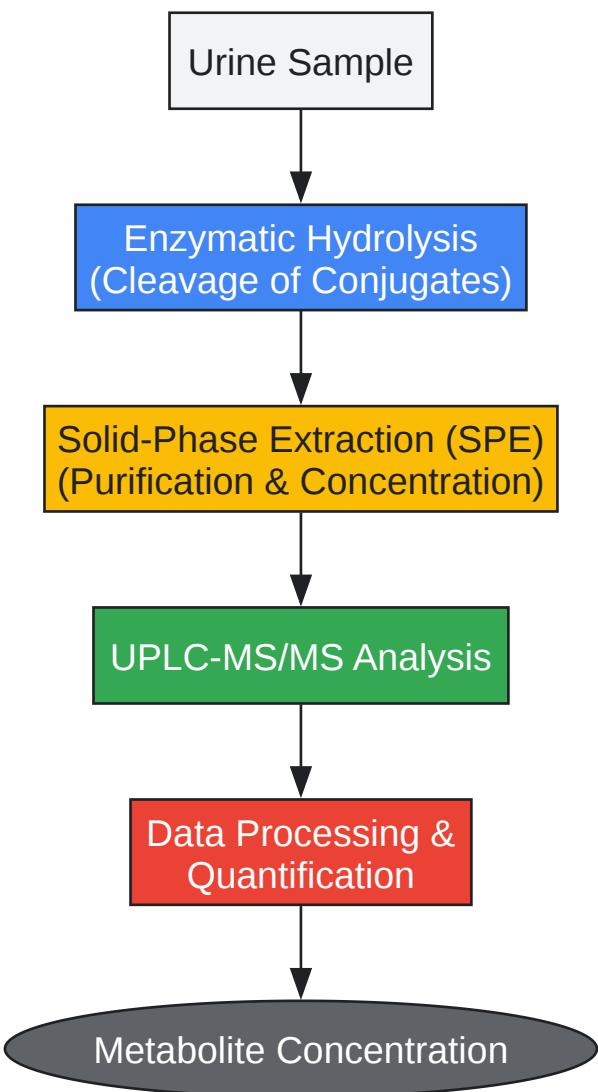


[Click to download full resolution via product page](#)

Caption: Mechanism of UV-B radiation absorption by **3-(4'-Methylbenzylidene)camphor**.

Potential Endocrine Disruption Pathway

Studies have suggested that 4-MBC may act as an endocrine disruptor by interacting with estrogen receptors, potentially mimicking the effects of estrogen and influencing the expression of estrogen-responsive genes.



[Click to download full resolution via product page](#)

Caption: Potential signaling pathway for the estrogenic activity of 4-MBC.

Analytical Workflow for Metabolite Quantification

The following diagram outlines a typical experimental workflow for the quantification of 4-MBC metabolites in a biological matrix such as urine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of 4-MBC metabolites in urine.

Conclusion

3-(4'-Methylbenzylidene)camphor is a well-characterized organic compound with significant UV-B absorbing properties that have been leveraged in the cosmetics industry. Its physicochemical characteristics, including its crystalline nature, solubility profile, and distinct spectral properties, are well-documented. Standard analytical chemistry protocols, particularly

chromatography and mass spectrometry, are essential for its identification, purification, and quantification in various matrices. While its efficacy as a UV filter is clear, ongoing research into its biological activities, particularly its potential as an endocrine disruptor, remains a critical area of investigation for researchers, toxicologists, and regulatory bodies. This guide provides the core technical data and methodological context necessary for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzacamene - Wikipedia [en.wikipedia.org]
- 2. Enzacamene | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 6. Page loading... [guidechem.com]
- 7. Toxicokinetics and biotransformation of 3-(4-methylbenzylidene)camphor in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-METHYLBENZYLIDENE)CAMPHOR | 36861-47-9 [chemicalbook.com]
- 9. nbinfo.com [nbinfo.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. 3-(4-Methylbenzylidene)camphor = 98.0 GC 36861-47-9 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. US4710584A - Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments - Google Patents [patents.google.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bmse001230 Camphor at BMRB [bmrbi.io]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. researchgate.net [researchgate.net]
- 21. Determination of 3-(4'-methylbenzylidene)camphor and its metabolite 3-(4'-carboxybenzylidene)camphor in human semen by solid-phase extraction and liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. zora.uzh.ch [zora.uzh.ch]
- 23. researchgate.net [researchgate.net]
- 24. series.publisso.de [series.publisso.de]
- To cite this document: BenchChem. [physicochemical properties of 3-(4'-Methylbenzylidene)camphor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202831#physicochemical-properties-of-3-4-methylbenzylidene-camphor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com